molecular formula C12H10N2O4 B185343 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 42190-83-0

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No. B185343
CAS RN: 42190-83-0
M. Wt: 246.22 g/mol
InChI Key: MMNLMFUDZWLQBY-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is a chemical compound with the linear formula C12H10N2O4 . It has a molecular weight of 246.22 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles has been reported . Silver nanoparticles (AgNPs) were synthesized using silver nitrate, where sodium citrate was used as a stabilizing agent and NaBH4 as a reducing agent . Then, the nanoparticles were functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) .


Molecular Structure Analysis

The InChI code for 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is 1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18) . This indicates the presence of an imidazole ring in the structure.


Chemical Reactions Analysis

The compound has been used in the synthesis of functionalized silver nanoparticles . The IDCA-functionalized silver nanoparticles (IDCA@AgNPs) simultaneously detected Zn2+ and Hcy from aqueous solution and showed different responses to the two analytes (Zn2+ and Hcy) based on the aggregation-induced color change of IDCA@AgNPs .


Physical And Chemical Properties Analysis

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is an off-white solid . It has a molecular weight of 246.22 and a linear formula of C12H10N2O4 .

Scientific Research Applications

  • Luminescence Sensing Applications

    • 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid derivatives have been used in the synthesis of lanthanide(III)-organic frameworks. These frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives and are potential fluorescence sensors for chemicals like benzaldehyde and its derivatives (Shi et al., 2015).
  • Synthesis of Chemical Compounds

    • This compound is involved in the preparation of various chemical compounds, including symmetrical and dissymmetrical imidazole-4,5-dicarboxamides bearing amino acid esters, which have potential applications in pharmaceuticals and chemical research (Solinas et al., 2009).
    • It has been used in aminocarbonylation reactions to prepare imidazole-based peptidomimetics (Skogh et al., 2013).
  • Catalysis and Synthesis of Imidazoles

    • The compound plays a role in the catalysis of synthesis processes, such as in the formation of 1,2,4,5-tetrasubstituted imidazoles (Zolfigol et al., 2013).
  • Construction of Coordination Polymers

    • 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid derivatives are employed in constructing coordination polymers with various metals, which can have applications in material science and catalysis (Guo et al., 2013).
  • Synthesis of Supramolecular Complexes

    • It has been used in the synthesis of Ni(II) supramolecular complexes, contributing to the study of crystal structures and thermal properties (Yang et al., 2011).
  • Development of Fluorescent Chemosensors

    • Imidazole derivatives, including 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid, are utilized in developing fluorescent chemosensors for detecting ions like cyanide and mercury, which have applications in environmental monitoring and safety (Emandi et al., 2018).
  • Corrosion Inhibition Studies

    • Derivatives of this compound have been explored for their efficacy in corrosion inhibition, particularly on mild steel in acidic solutions, indicating potential applications in material preservation and industrial processes (Prashanth et al., 2021).
  • Antibacterial and Cytotoxicity Studies

    • Research includes the synthesis of N-Heterocyclic Carbene–Silver Acetate Complexes using imidazole derivatives for antibacterial and cytotoxicity studies, indicating potential applications in medical and pharmaceutical research (Patil et al., 2010).

properties

IUPAC Name

1-benzylimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNLMFUDZWLQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195020
Record name 1-Benzylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid

CAS RN

42190-83-0
Record name 1-Benzylimidazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042190830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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